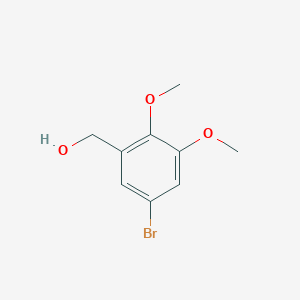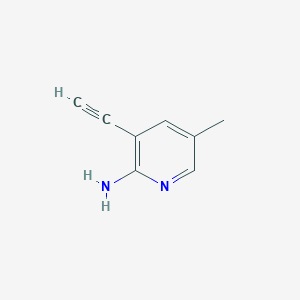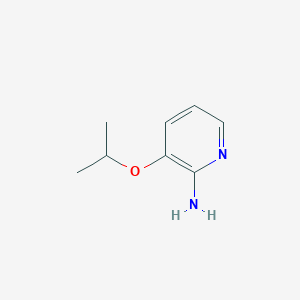
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol
Descripción general
Descripción
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol is a fluorescent whitening agent that is widely used in various industries, including textiles, paper, and plastics. The compound is also known as Tinopal CBS-X or Optical Brightener 351. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of this compound in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol involves the absorption of light in the ultraviolet and blue regions of the spectrum, followed by emission of light in the blue region. The compound functions as a fluorescent whitening agent by absorbing ultraviolet light and re-emitting blue light, which enhances the brightness and whiteness of materials.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on living organisms. The compound is not toxic or mutagenic and does not interfere with cellular processes. However, it is important to note that the compound may have indirect effects on biological systems through its use as a labeling agent in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol in lab experiments include its high fluorescence intensity, stability, and compatibility with a wide range of biological and chemical systems. The compound is also relatively inexpensive and readily available. However, limitations include its potential interference with some biological processes and the need for specialized equipment to detect its fluorescence.
Direcciones Futuras
There are many potential future directions for research on 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol. Some possible areas of investigation include:
1. Development of new synthesis methods to improve the yield and purity of the compound.
2. Exploration of new applications of the compound in scientific research, such as in drug discovery or disease diagnosis.
3. Investigation of the potential effects of the compound on biological systems, including its interaction with proteins and other biomolecules.
4. Development of new analytical techniques that utilize the fluorescence of the compound for detection and imaging purposes.
5. Optimization of the compound for use in specific applications, such as in flow cytometry or fluorescence microscopy.
In conclusion, this compound is a versatile and widely used compound in scientific research. Its fluorescence properties make it a valuable tool for labeling and detection purposes. Further research is needed to explore its potential applications and optimize its use in different scientific contexts.
Aplicaciones Científicas De Investigación
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol has a wide range of potential applications in scientific research. The compound is commonly used as a fluorescent probe in biochemistry and cell biology studies. It can be used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes. The compound is also used in flow cytometry, fluorescence microscopy, and other analytical techniques.
Propiedades
IUPAC Name |
2-methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-10-17-12-8-13(18)11(7-14(12)19-10)16(5,6)9-15(2,3)4/h7-8,18H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJLOZPBUPNSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C(=C2)O)C(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604224 | |
| Record name | 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86725-93-1 | |
| Record name | 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B3359549.png)
![Thieno[3,2-c]pyridine-4-carbonitrile](/img/structure/B3359554.png)


![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B3359581.png)





